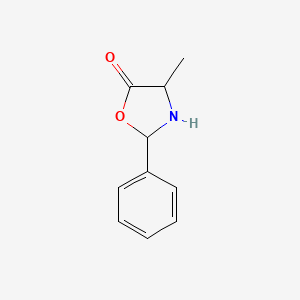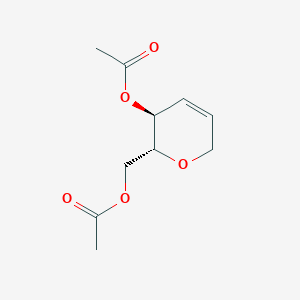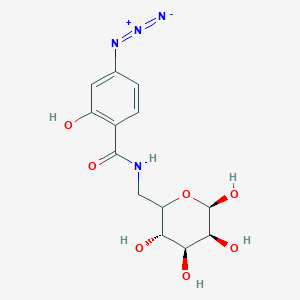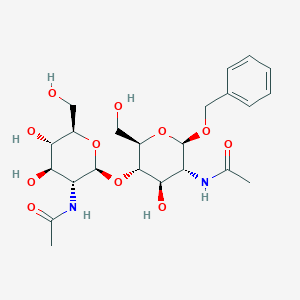
1S,3S,αR-Deltamethrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1S,3S,αR-Deltamethrin is a type of synthetic pyrethroid insecticide used to control a variety of insect pests. It is a broad-spectrum insecticide, meaning it is effective against a wide variety of insect species. It is also relatively low in toxicity to mammals, making it a popular choice for agricultural, industrial, and residential pest control. It has been used in the United States since the early 1990s and is widely used in many countries around the world.
科学的研究の応用
1S,3S,αR-Deltamethrin is widely used in scientific research, primarily for the study of insect behavior and physiology. It has been used to study the effects of insecticides on insect behavior, as well as to study the effects of insecticides on insect physiology. It has also been used in research on insect resistance to insecticides, as well as research on the effects of insecticides on beneficial insects, such as pollinators.
作用機序
1S,3S,αR-Deltamethrin works by interfering with the nervous system of insects. It binds to and blocks the sodium channels in the insect's nerve cells, preventing the transmission of nerve impulses. This leads to paralysis and death of the insect.
Biochemical and Physiological Effects
1S,3S,αR-Deltamethrin has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to cause disruption of the insect's metabolism, leading to a decrease in energy production. It has also been shown to cause disruption of the insect's endocrine system, leading to disruption of the insect's reproductive system. Additionally, it has been shown to cause disruption of the insect's nervous system, leading to paralysis and death of the insect.
実験室実験の利点と制限
1S,3S,αR-Deltamethrin has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively low in toxicity to mammals, making it a safe choice for laboratory experiments. Additionally, it is a broad-spectrum insecticide, meaning it is effective against a wide variety of insect species. A limitation is that it is not very persistent in the environment, meaning it may need to be reapplied frequently.
将来の方向性
1S,3S,αR-Deltamethrin has a variety of potential future applications. One potential application is the development of more effective insecticides with fewer side effects. Additionally, research could be conducted to develop methods to reduce the environmental impact of 1S,3S,αR-Deltamethrin. Additionally, research could be conducted to develop methods to reduce the resistance of insects to 1S,3S,αR-Deltamethrin. Finally, research could be conducted to develop methods to reduce the toxicity of 1S,3S,αR-Deltamethrin to mammals.
合成法
1S,3S,αR-Deltamethrin is synthesized by a process known as the Wittig reaction. This reaction involves the reaction of the aldehyde 1-phenyl-2-methyl-3-buten-2-ol with the phosphonium salt triphenylphosphine-tributylphosphine. This reaction produces the desired product, 1S,3S,αR-deltamethrin, as well as other byproducts.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1S,3S,αR-Deltamethrin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Chloroform", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde with 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of sodium hydroxide to form 1R,3S-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-phenoxybenzyl ester.", "Step 2: Reduction of the ester using sodium borohydride in methanol to form 1R,3S-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-phenoxybenzyl alcohol.", "Step 3: Conversion of the alcohol to the corresponding chloride using thionyl chloride in chloroform to form 1R,3S-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-phenoxybenzyl chloride.", "Step 4: Cyclization of the chloride with α-cyano-3-phenoxybenzyl bromide in the presence of sodium hydroxide to form 1S,3S,αR-Deltamethrin.", "Step 5: Purification of the product using column chromatography with a mixture of hexane and acetic acid as the eluent." ] } | |
CAS番号 |
64364-01-8 |
分子式 |
C₂₂H₁₉Br₂NO₃ |
分子量 |
505.2 |
同義語 |
[1S-[1α[S*),3α]]-3-(2,2-Dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester; RU 40767 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
![(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol](/img/structure/B1141803.png)







![(1R)-1-[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1141818.png)